molecular formula C8H12N6O B11898463 2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol CAS No. 5444-33-7

2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol

Cat. No.: B11898463
CAS No.: 5444-33-7
M. Wt: 208.22 g/mol
InChI Key: PCMWUCSZPOCURV-UHFFFAOYSA-N
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Description

2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol is a compound belonging to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system consisting of a pyrazole ring fused to a pyrimidine ring. This unique structure contributes to its biological activity and makes it a subject of interest in medicinal chemistry .

Preparation Methods

The synthesis of 2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization at specific positions. One common method involves the treatment of a formimidate derivative with hydrazine hydrate in ethanol to obtain the pyrazolopyrimidine core . Further functionalization can be achieved through various chemical reactions to introduce the amino and ethanol groups.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 6 of the pyrazolo[3,4-d]pyrimidine core is highly reactive in nucleophilic substitution reactions. For example:

  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) replaces the hydroxyl group with chlorine, forming intermediates for further derivatization .

  • Amination : Reaction with substituted anilines (e.g., 2-methylaniline) under mild conditions yields N-aryl derivatives. For instance:

    Compound+Ar-NH2Ar-NH-Pyrazolo[3,4-d]pyrimidine+HCl\text{Compound} + \text{Ar-NH}_2 \rightarrow \text{Ar-NH-Pyrazolo[3,4-d]pyrimidine} + \text{HCl}

    This reaction is pivotal in synthesizing kinase inhibitors .

Table 1: Key Nucleophilic Substitutions

SubstrateReagent/ConditionsProductApplication
6-Amino groupPOCl₃, PCl₅, 80°C, 4h6-Chloro derivativeIntermediate for CDK inhibitors
6-Chloro derivative2-Methylaniline, EtOH, RT, 12hN-(2-Methylphenyl)-substituted analogSerotonin receptor modulation

Acylation and Alkylation

The ethanol side chain undergoes esterification and etherification:

  • Acetylation : Treatment with acetic anhydride (Ac₂O) in pyridine converts the hydroxyl group to an acetate ester :

    HO-CH2CH2-AcO-CH2CH2-\text{HO-CH}_2\text{CH}_2\text{-} \rightarrow \text{AcO-CH}_2\text{CH}_2\text{-}
  • Alkylation : Reaction with chloroacetone in dimethylformamide (DMF) introduces alkyl groups, enhancing solubility for biological assays .

Table 2: Acylation/Alkylation Conditions

Reaction TypeReagentSolventTemperatureYield
AcetylationAc₂O, pyridinePyridineReflux, 2h85%
AlkylationCl-CH₂-CO-CH₃, K₂CO₃DMF25°C, 8h72%

Redox Reactions

The hydroxyl group participates in oxidation-reduction processes:

  • Oxidation : Using potassium permanganate (KMnO₄) in acidic conditions converts the ethanol moiety to a carboxylic acid.

  • Reduction : Sodium borohydride (NaBH₄) reduces ketone intermediates during synthetic cascades .

Cyclization and Heterocycle Formation

The pyrazolo[3,4-d]pyrimidine core facilitates cycloadditions:

  • Suzuki Coupling : Palladium-catalyzed cross-coupling with arylboronic acids introduces aromatic substituents at position 3 .

  • Hydrazine Cyclocondensation : Reaction with hydrazine hydrate forms fused triazolo-pyrazolo-pyrimidines, expanding the heterocyclic system .

Table 3: Cyclization Examples

Starting MaterialReagentProductBiological Target
3-Bromo derivativeMorpholine, Pd catalyst3-Morpholino-substituted analogAnticryptosporidial
4,6-Dichloro intermediateHydrazine hydrateTriazolo[4,5-b]pyrazineEGFR inhibition

Mechanistic Insights

  • Kinase Inhibition : The aminoethanol side chain hydrogen-bonds with ATP-binding pockets of kinases (e.g., CDK2), while the pyrazolo[3,4-d]pyrimidine core occupies hydrophobic regions .

  • Antiviral Activity : Structural analogs inhibit viral proteases via coordination of the hydroxyl group to catalytic residues.

Synthetic Pathways

A representative multi-step synthesis from 3-amino-1-methylpyrazole involves:

  • Condensation with urea to form the pyrimidine ring .

  • Chlorination at position 6 using POCl₃ .

  • Amination with ethanolamine to introduce the ethanol moiety .

Reaction Optimization

  • Solvent Effects : Ethanol and DMF maximize yields in substitution reactions .

  • Catalysts : Pd(PPh₃)₄ enhances Suzuki coupling efficiency (yield: 92%) .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily recognized for its role as a scaffold in the development of novel drugs targeting various diseases. Its structure allows for modifications that can enhance biological activity and selectivity.

Anticancer Activity:
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can act as dual inhibitors of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM. These compounds have demonstrated efficacy in inhibiting tumor growth and inducing apoptosis in cancer cell lines such as MCF-7 .

Inflammatory Bowel Disease (IBD):
The pyrazolo[3,4-d]pyrimidine scaffold has been explored for its potential in treating inflammatory bowel diseases. The development of specific inhibitors targeting pathways involved in IBD has shown promise in preclinical models, suggesting that modifications to the 2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol structure could yield effective therapeutic agents .

Biochemical Applications

Enzyme Inhibition:
The compound has been investigated for its ability to inhibit specific enzymes linked to cancer progression and other diseases. For example, inhibitors developed from this scaffold have been shown to target aldehyde dehydrogenase 1A (ALDH1A), an enzyme implicated in ovarian cancer. The inhibition of this enzyme can enhance the efficacy of existing chemotherapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key structural features and their associated biological activities:

Structural Feature Activity
Amino group at position 4Enhances binding affinity to target receptors
Methyl group at position 1Modulates lipophilicity and bioavailability
Ethanol side chainContributes to solubility and stability

Case Studies

Several case studies highlight the effectiveness of compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold:

  • Dual EGFR/VEGFR2 Inhibitors:
    A study demonstrated that a specific derivative exhibited potent inhibitory effects on both EGFR and VEGFR2, leading to reduced tumor growth in xenograft models .
  • ALDH1A Inhibition in Ovarian Cancer:
    Research focused on developing inhibitors targeting ALDH1A showed promising results in enhancing the cytotoxic effects of standard chemotherapy agents in ovarian cancer cell lines .

Mechanism of Action

The mechanism of action of 2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The compound inhibits CDK2 activity by binding to its active site, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site through essential hydrogen bonding interactions .

Comparison with Similar Compounds

Similar compounds to 2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol include other pyrazolopyrimidine derivatives such as:

The uniqueness of this compound lies in its specific structure and the presence of both amino and ethanol functional groups, which contribute to its distinct biological activities and potential therapeutic applications.

Biological Activity

The compound 2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol is a derivative of pyrazolo[3,4-d]pyrimidine, a scaffold known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₉H₁₃N₅O
  • Molecular Weight : 195.23 g/mol

The presence of the pyrazolo[3,4-d]pyrimidine core contributes significantly to its biological properties.

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit key signaling pathways involved in tumor growth and metastasis.

  • Mechanism : These compounds often act as inhibitors of various kinases, including EGFR and VEGFR2. In vitro studies demonstrated that specific derivatives led to apoptosis in cancer cell lines such as MCF-7 and HepG2, with IC₅₀ values ranging from 0.3 to 24 µM depending on the target protein .

Antiparasitic Activity

Another area of interest is the antiparasitic potential of pyrazolo[3,4-d]pyrimidines. Some studies have reported efficacy against protozoan parasites, suggesting a broad spectrum of activity that could be explored further for treating diseases like cryptosporidiosis .

Antioxidant Properties

Compounds derived from pyrazolo[3,4-d]pyrimidine have also shown promising antioxidant activity. For example, certain derivatives demonstrated significant inhibition of oxidative stress markers in cellular models .

Study 1: Anticancer Efficacy

In a study examining the effects of various pyrazolo[3,4-d]pyrimidine derivatives on cancer cell lines, researchers found that a specific derivative significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways. The study highlighted the potential for these compounds as lead candidates in anticancer drug development .

Study 2: Antiparasitic Activity

A separate investigation focused on the efficacy of a novel pyrazolo[3,4-d]pyrimidine compound against Cryptosporidium parvum. The compound exhibited potent activity with an EC₅₀ below 1 µM, indicating its potential for treating cryptosporidiosis .

Data Tables

Biological Activity IC₅₀ (µM) Cell Line/Target Reference
EGFR Inhibition0.3MCF-7
VEGFR2 Inhibition7.60MCF-7
Antiparasitic Activity<1Cryptosporidium parvum
Antioxidant Activity-Various Cell Lines

Properties

CAS No.

5444-33-7

Molecular Formula

C8H12N6O

Molecular Weight

208.22 g/mol

IUPAC Name

2-[(4-amino-1-methylpyrazolo[3,4-d]pyrimidin-6-yl)amino]ethanol

InChI

InChI=1S/C8H12N6O/c1-14-7-5(4-11-14)6(9)12-8(13-7)10-2-3-15/h4,15H,2-3H2,1H3,(H3,9,10,12,13)

InChI Key

PCMWUCSZPOCURV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)N)NCCO

Origin of Product

United States

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